Cas no 1203035-99-7 (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea)

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a benzylurea moiety at the 6-position. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The benzoyl and benzylurea functionalities may enhance binding affinity and selectivity in biological targets, making it relevant for the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structural modifications, facilitating structure-activity relationship studies. The compound’s stability and synthetic accessibility further support its use in pharmaceutical research and development.
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea structure
1203035-99-7 structure
Product name:3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
CAS No:1203035-99-7
MF:C24H23N3O2
Molecular Weight:385.458325624466
CID:6136141
PubChem ID:30374007

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea 化学的及び物理的性質

名前と識別子

    • 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
    • 1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-benzylurea
    • 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea
    • 1203035-99-7
    • AKOS024512950
    • F5534-0141
    • VU0646763-1
    • インチ: 1S/C24H23N3O2/c28-23(19-10-5-2-6-11-19)27-15-7-12-20-16-21(13-14-22(20)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29)
    • InChIKey: PKBLHIMCKRUDFX-UHFFFAOYSA-N
    • SMILES: N(C1C=CC2=C(C=1)CCCN2C(=O)C1=CC=CC=C1)C(NCC1=CC=CC=C1)=O

計算された属性

  • 精确分子量: 385.17902698g/mol
  • 同位素质量: 385.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 554
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • XLogP3: 3.8

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5534-0141-5μmol
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
5μmol
$63.0 2023-09-09
Life Chemicals
F5534-0141-2μmol
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5534-0141-20μmol
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
20μmol
$79.0 2023-09-09
Life Chemicals
F5534-0141-25mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
25mg
$109.0 2023-09-09
Life Chemicals
F5534-0141-30mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
30mg
$119.0 2023-09-09
Life Chemicals
F5534-0141-4mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
4mg
$66.0 2023-09-09
Life Chemicals
F5534-0141-15mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
15mg
$89.0 2023-09-09
Life Chemicals
F5534-0141-20mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
20mg
$99.0 2023-09-09
Life Chemicals
F5534-0141-1mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
1mg
$54.0 2023-09-09
Life Chemicals
F5534-0141-3mg
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea
1203035-99-7
3mg
$63.0 2023-09-09

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea 関連文献

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylureaに関する追加情報

Introduction to 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea (CAS No: 1203035-99-7)

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1203035-99-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this compound incorporates a tetrahydroquinoline core, which is well-documented for its role in various pharmacological applications. The presence of a benzoyl and benzylurea moiety further enhances its potential as a bioactive scaffold, offering multiple sites for interaction with biological targets.

The tetrahydroquinoline scaffold is particularly noteworthy due to its structural versatility and functional adaptability. It has been extensively studied for its role in modulating various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. The benzoyl group appended to the tetrahydroquinoline ring introduces a polar moiety that can influence the compound's solubility and binding affinity. Additionally, the benzylurea component contributes to the molecule's hydrogen bonding capabilities, which are crucial for interactions with proteins and enzymes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on tetrahydroquinoline derivatives. These compounds have shown remarkable potential in preclinical studies as inhibitors of kinases and other enzymes implicated in disease progression. The benzoylurea moiety in 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea is particularly interesting because it can serve as a pharmacophore for designing molecules with enhanced specificity and reduced toxicity. This has led to its investigation as a candidate for treating conditions such as chronic pain and autoimmune disorders.

One of the most compelling aspects of this compound is its ability to modulate key signaling pathways involved in disease mechanisms. For instance, studies have indicated that derivatives of tetrahydroquinoline can inhibit the activity of Janus kinases (JAKs), which are overactive in conditions like rheumatoid arthritis and inflammatory bowel disease. The benzoyl group may enhance the compound's binding affinity to JAK enzymes by providing additional hydrogen bonding interactions. Furthermore, the benzylurea moiety could interact with other protein targets, potentially leading to multitarget inhibition.

The synthesis of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the benzoyl group at the 1-position of the tetrahydroquinoline ring is typically achieved through Friedel-Crafts acylation reactions or similar methods. Subsequent functionalization at the 6-position with a benzylurea group often employs condensation reactions between appropriate precursors under acidic or basic catalysis. The synthesis pathway must be optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

Recent advancements in computational chemistry have facilitated the design of novel derivatives of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea by predicting their binding modes to biological targets. Molecular docking studies have shown that this compound can interact with various enzymes and receptors with high specificity. For example, simulations suggest that it may bind to tyrosine kinases involved in cancer cell proliferation. These computational insights have guided experimental efforts to modify the structure of this compound for improved efficacy and selectivity.

The pharmacokinetic properties of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea are also under investigation to ensure its suitability for therapeutic use. Factors such as solubility, metabolic stability, and distribution within biological systems are critical determinants of its potential as a drug candidate. Preliminary studies indicate that modifications to the benzoyl and benzylurea groups can significantly influence these properties. For instance, introducing fluorine atoms into the benzoyl moiety has been shown to enhance metabolic stability while maintaining biological activity.

In conclusion,3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea represents a promising lead compound in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its combination of a tetrahydroquinoline core with functional groups such as benzoyl and benzylurea makes it a versatile scaffold for developing novel therapeutics. Ongoing research aims to optimize its synthetic route, improve its pharmacokinetic profile,and explore its potential in treating various diseases。 As our understanding of molecular interactions advances, compounds like this are poised to play a pivotal role in next-generation drug development.

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